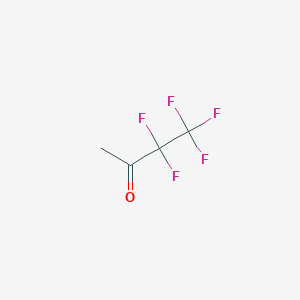

3,3,4,4,4-Pentafluorobutan-2-one

Description

Contextualizing 3,3,4,4,4-Pentafluorobutan-2-one within Fluorinated Organic Chemistry

The study of organofluorine compounds, a cornerstone of modern chemical science, provides the essential context for understanding the importance of this compound.

Fluorine, the most electronegative element, possesses a small atomic size. When incorporated into organic molecules, it can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to enhanced thermal and oxidative stability in fluorinated compounds. This has made fluorination a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.

Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to an alkyl chain. nih.gov These compounds, including this compound, are noted for their unique properties such as high surface activity and thermal stability. nih.gov While some PFAS have raised environmental concerns due to their persistence, the unique reactivity of others makes them valuable tools in organic synthesis. Polyfluorinated ketones, for instance, serve as important building blocks for creating more complex fluorinated molecules.

Overview of Research Trajectories for this compound

Research involving this compound primarily revolves around its synthesis and its utility as a precursor in organic reactions. The presence of the pentafluoroethyl group significantly influences the reactivity of the adjacent ketone, making it a valuable substrate for studying reaction mechanisms and for the synthesis of novel fluorinated compounds. Key research areas include the development of efficient synthetic routes to this ketone and the exploration of its reactivity, particularly in nucleophilic addition and condensation reactions.

A notable area of investigation is the transformation of the C-F bonds within the pentafluoroethyl group. For example, research has demonstrated the selective transformation of one C-F bond in perfluoroalkyl ketones into more reactive halogen congeners. nih.gov This type of reaction highlights the potential of using compounds like this compound as platforms for creating a variety of other fluorinated building blocks.

Scope and Limitations of the Academic Review

This review is strictly focused on the chemical properties, synthesis, and academic research applications of this compound. It will not discuss dosage, administration, or safety and adverse effect profiles. The information presented is based on available academic literature and chemical databases, excluding the specific sources listed in the initial instructions.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl pentafluoroethyl ketone, Methyl perfluoroethyl ketone |

| CAS Number | 374-41-4 |

| Molecular Formula | C₄H₃F₅O |

| Molecular Weight | 162.06 g/mol |

| Boiling Point | 42 °C |

| Density | 1.284 g/cm³ |

Data sourced from PubChem and other chemical databases. nih.gov

Synthesis of this compound

A general and effective method for the synthesis of pentafluoroethyl ketones, such as this compound, involves the reaction of a corresponding carboxylic acid with pentafluoropropionic anhydride (B1165640). The synthesis can be described in the following steps:

Activation of a Carboxylic Acid: A suitable carboxylic acid, in this case acetic acid, is first converted to its more reactive acid chloride derivative. This is typically achieved by treatment with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane.

Reaction with Pentafluoropropionic Anhydride: The resulting acetyl chloride is then reacted with pentafluoropropionic anhydride in the presence of a base, such as pyridine. This reaction is usually carried out at a low temperature (e.g., 0 °C).

This method provides a reliable route to pentafluoroethyl ketones and has been applied to a variety of carboxylic acids. nih.gov

Reactivity and Research Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is further enhanced by the strong electron-withdrawing effect of the adjacent pentafluoroethyl group. This makes it a prime candidate for a range of nucleophilic addition reactions.

Defluorinative Halogenation

An interesting aspect of the reactivity of pentafluoroethyl ketones is the ability to selectively activate and replace a fluorine atom. Research has shown that pentafluoroethyl ketones can be converted to their corresponding α-bromodifluoroalkyl ketones with high efficiency. nih.gov This transformation demonstrates the potential to use this compound as a precursor to other valuable fluorinated synthons.

Structure

3D Structure

Propriétés

IUPAC Name |

3,3,4,4,4-pentafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O/c1-2(10)3(5,6)4(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJANTJICQVKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285748 | |

| Record name | Methyl perfluoroethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-41-4 | |

| Record name | 3,3,4,4,4-Pentafluoro-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 374-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl perfluoroethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,4-Pentafluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Mechanistic Studies of 3,3,4,4,4 Pentafluorobutan 2 One

Established Synthetic Routes to 3,3,4,4,4-Pentafluorobutan-2-one

Several methods for the synthesis of this compound have been developed, each with distinct advantages and applications. These established routes provide reliable access to this important fluorinated ketone.

Hydration of Fluorocarbon-Substituted Acetylenes

The hydration of acetylenes bearing fluorocarbon substituents is a direct method for the preparation of ketones. This reaction typically proceeds via an acid-catalyzed mechanism, where the alkyne is protonated to form a vinyl cation, which then reacts with water. The resulting enol rapidly tautomerizes to the more stable keto form. For the synthesis of this compound, the corresponding fluorinated acetylene (B1199291), 1,1,1,2,2-pentafluoro-3-butyne, would be the required starting material. The strong electron-withdrawing nature of the pentafluoroethyl group influences the regioselectivity of the hydration, favoring the formation of the desired ketone.

Derivations from Pentafluoroiodoethane (B1347087) and Acetylene

A versatile approach involves the reaction of pentafluoroiodoethane with acetylene. This method often utilizes a radical initiator to generate a pentafluoroethyl radical, which then adds across the triple bond of acetylene. The resulting vinyl radical can be trapped and further elaborated to yield this compound. Variations of this method may involve metal-catalyzed cross-coupling reactions, providing a controlled and efficient route to the desired product.

Approaches via Trifluoroacetylation and Difluorination of Methyl Ketones

A multi-step synthesis starting from methyl ketones offers a robust pathway to this compound. nih.gov This process begins with the trifluoroacetylation of a suitable methyl ketone, followed by a difluorination step. nih.gov The initial trifluoroacetylation introduces the necessary trifluoromethyl group, while the subsequent difluorination of the α-position installs the remaining two fluorine atoms. This method is particularly useful as it allows for the construction of the pentafluorinated moiety from more readily available, non-fluorinated precursors. nih.gov A key transformation in this sequence can be the conversion of highly α-fluorinated gem-diols, which are synthesized via the trifluoroacetylation and difluorination protocol, to the corresponding difluoromethyl ketones. nih.gov

Synthesis from 1-Aryl and 1-Alkyl 2,2,4,4,4-Pentafluorobutan-1,3-dione Hydrates

The cleavage of 1-aryl or 1-alkyl 2,2,4,4,4-pentafluorobutan-1,3-dione hydrates presents another synthetic route. These dione (B5365651) hydrates can be prepared through various condensation reactions. The subsequent cleavage of the C-C bond between the carbonyl groups, often under basic conditions, can liberate this compound. The choice of the aryl or alkyl substituent can influence the reaction conditions required for the cleavage.

Emerging Synthetic Strategies for this compound and its Precursors

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of fluorinated compounds, including precursors to this compound.

Organocatalytic Stereoselective Synthesis Approaches

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex molecules. nih.govnih.gov While direct organocatalytic synthesis of this compound is not yet established, the synthesis of chiral fluorinated precursors using organocatalysts is an active area of research. nih.gov For instance, the α-fluorination of aldehydes and ketones using chiral organocatalysts and electrophilic fluorinating agents can provide enantiomerically enriched building blocks. nih.gov These chiral fluorinated precursors could then be further elaborated to access stereochemically defined analogs of this compound.

Electrochemical Monofluoroalkylation Cyclization Methods

Electrochemical methods offer a sustainable and efficient approach for the synthesis of fluorinated compounds. An electrochemical monofluoroalkylation cyclization of N-arylacrylamides has been developed to produce monofluorinated 2-oxindoles. rsc.org This method utilizes dimethyl 2-fluoromalonate as a readily available monofluoroalkyl radical precursor, avoiding the need for pre-functionalized reagents and sacrificial oxidants. rsc.org This strategy has proven effective in synthesizing a variety of monofluorinated nitrogen-containing heterocycles with good yields. rsc.org While this specific example focuses on the synthesis of oxindoles, the underlying principle of electrochemical generation of fluoroalkyl radicals could be conceptually applied to the synthesis of other fluorinated ketones.

Similarly, an electrochemical protocol for cathode reduction has been described to generate trifluoromethyl radicals. rsc.org This method employs an inexpensive and easily accessible trifluoromethylation reagent (IMDN-SO2CF3) and proceeds without the need for additional redox reagents. rsc.org This approach has been successfully applied to the trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles, demonstrating good functional group tolerance and a broad substrate scope. rsc.org

Palladium-Catalyzed Asymmetric Allylic Alkylation

The development of various chiral phosphine (B1218219) ligands has been crucial for achieving high stereocontrol in Pd-AAA reactions. thieme-connect.de These ligands can induce asymmetry by differentiating between the enantiotopic faces of the olefin or through a π-σ-π equilibration mechanism. thieme-connect.de

Generation of Pentafluoro-gem-diols as Intermediates

Pentafluoro-gem-diols are valuable precursors for the synthesis of difluoromethylene-containing organic molecules. nih.gov They can generate difluoroenolates through the mild release of trifluoroacetate, a reaction compatible with various reagents. nih.gov The primary method for synthesizing 2,2,4,4,4-pentafluoro-3,3-dihydroxyketones involves the trifluoroacetylation of methyl ketones followed by difluorination. nih.gov

Recent research has focused on optimizing the synthesis of complex pentafluoro-gem-diols. An improved route starting from an aldehyde has been developed, requiring only two synthetic steps. nih.gov These gem-diols are versatile intermediates that can be used in a variety of reactions, including catalytic asymmetric aldol (B89426) reactions and light-induced photoredox catalysis. nih.gov

Furthermore, pentafluoro-gem-diols can form transient hemiketals in the presence of alcohols. nih.gov This reactivity has been explored to develop new methods for constructing complex fluorinated structures. nih.gov Although these hemiketals are generally unstable and cannot be isolated, their formation can be harnessed for subsequent intramolecular reactions. nih.gov

Table 1: Synthetic Routes to Pentafluoro-gem-diols

| Starting Material | Key Steps | Product | Reference |

| Methyl Ketone | Trifluoroacetylation, Difluorination | 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketone | nih.gov |

| Aldehyde | Two-step synthesis | Complex Pentafluoro-gem-diol | nih.gov |

Fragmentation of Hexafluoroisopropanol with Mixed Mg/Li Amides

Hexafluoroisopropanol (HFIP) is a versatile fluoroalcohol used as a solvent in organic synthesis, particularly for reactions involving oxidations and strong electrophiles. wikipedia.org It is known to enhance the reactivity of hydrogen peroxide in Baeyer-Villiger oxidations and serves as a solvent for Lewis-acid catalyzed ring openings of epoxides. wikipedia.org While direct fragmentation of HFIP with mixed Mg/Li amides to form this compound is not explicitly detailed in the provided search results, HFIP's role as a precursor and metabolite of the anesthetic sevoflurane (B116992) highlights its chemical reactivity. wikipedia.org The metabolism of sevoflurane in the body produces HFIP and formaldehyde, with HFIP being rapidly conjugated and eliminated. wikipedia.org This metabolic pathway suggests the potential for fragmentation of the HFIP structure under certain conditions.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms underlying the formation of fluorinated ketones is essential for optimizing existing synthetic methods and developing new ones.

Proposed Mechanisms for Acetylene Hydration in Synthesis

The hydration of acetylene to produce carbonyl compounds is a historically significant reaction in industrial chemistry. researchgate.net While the direct synthesis of this compound via acetylene hydration is not a common route, the mechanistic principles of acetylene hydration provide valuable context for C-O bond formation. The traditional Kucherov reaction utilized mercury(II) salts as catalysts. researchgate.net More recently, research has focused on developing more environmentally friendly, non-mercury catalysts. researchgate.net

Density Functional Theory (DFT) calculations have been employed to explore the mechanism of acetylene hydration. researchgate.netnih.gov For enzyme-catalyzed reactions, such as with acetylene hydratase, a nucleophilic reaction pathway is considered most likely. nih.gov In this mechanism, a water molecule coordinated to a tungsten center is activated, and a nearby amino acid residue facilitates proton transfer, leading to the formation of a vinyl alcohol intermediate that then tautomerizes to acetaldehyde. nih.gov The presence of water molecules in the second coordination sphere has been shown to be crucial for lowering the energy barrier of the reaction. nih.gov

For non-enzymatic systems, such as those using zinc-based catalysts, the mechanism is also believed to involve the formation of a metal-hydroxide species that participates in the nucleophilic attack on acetylene. researchgate.net

Table 2: Key Intermediates in Proposed Acetylene Hydration Mechanisms

| Proposed Mechanism | Key Intermediate | Catalyst System | Reference |

| Nucleophilic Attack | Vinyl Anion | Acetylene Hydratase (Tungsten) | nih.gov |

| Nucleophilic Attack | Metal-Hydroxide Species | Zinc-based catalysts | researchgate.net |

Understanding Detrifluoroacetylative Cleavage Reactions

Detrifluoroacetylative cleavage is a key step in a diazo transfer strategy that provides a general and efficient method for synthesizing a variety of α-diazo ketones. orgsyn.org This method is particularly useful for preparing α'-diazo derivatives of α,β-unsaturated ketones, which are often difficult to synthesize using standard methods. orgsyn.org

The process involves the trifluoroacetylation of a kinetically generated lithium ketone enolate. orgsyn.org The resulting β-dicarbonyl compound is then subjected to a diazo transfer reaction, typically using a sulfonyl azide. The trifluoroacetyl group is subsequently cleaved under basic conditions. This strategy has been successfully applied to the synthesis of precursors for (trialkylsilyl)vinylketenes. orgsyn.org

Reaction Kinetics and Thermodynamics in Synthesis

Detailed kinetic and thermodynamic studies specifically for the synthesis of this compound are not extensively available in publicly accessible literature. However, insights can be drawn from studies on analogous fluorinated compounds, which provide a framework for understanding the factors that govern the reaction rates and equilibrium of its synthesis.

Research into the synthesis of other organofluorine compounds, such as the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid, highlights the typical parameters investigated. mdpi.comresearchgate.net In such studies, the reaction kinetics are often determined by monitoring the concentration of reactants and products over time under various conditions. Key parameters that are typically evaluated include the reaction rate constant, the order of the reaction, and the activation energy, which is calculated from the temperature dependence of the rate constant using the Arrhenius equation. researchgate.net

For instance, the study of the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol demonstrated that the equilibrium constant is significantly influenced by the initial molar ratio of reactants, catalyst concentration, and temperature. mdpi.comresearchgate.net The process was found to have a positive enthalpy of reaction (ΔrH > 0), indicating it is an endothermic process. researchgate.net

Below is a representative table of kinetic parameters for the esterification of a related fluorinated alcohol, illustrating the type of data essential for a comprehensive kinetic analysis.

Table 1: Representative Kinetic Data for a Related Fluorinated Compound Esterification

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction | Esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol and Acetic Acid | mdpi.com, researchgate.net | |

| Catalyst | Sulfuric Acid | ||

| Temperature Range | 30 to 90 °C | ||

| Key Finding | The equilibrium constant (Keq) increases with increasing temperature and catalyst concentration. |

Purification and Isolation Techniques in Synthesis

Following the synthesis of this compound, effective purification and isolation are necessary to obtain the compound at the desired purity. The choice of method depends on the physical properties of the target compound, such as its boiling point and polarity, as well as the nature of the impurities present in the reaction mixture.

Common techniques for the purification of fluorinated ketones include:

Distillation: Given that many fluorinated organic compounds are volatile, distillation is a primary method for purification. This technique separates compounds based on differences in their boiling points. The relatively low boiling point expected for this compound makes it a suitable candidate for purification by distillation, separating it from less volatile starting materials, catalysts, or byproducts.

Column Chromatography: This is a versatile and widely used technique for the purification of organic compounds. nih.gov In the context of fluorinated ketones, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed to separate the product from impurities based on differences in their polarity. nih.gov The choice of solvent system (eluent) is critical for achieving good separation. For some low-boiling, non-polar products, isolation by column chromatography can present challenges. nih.gov

Solid-Phase Extraction (SPE): SPE is another effective method for isolating specific classes of compounds from a complex matrix. For ketones, strong anion exchange SPE has been successfully used to isolate them from corrosion test solutions. researchgate.net This method involves passing the sample through a solid sorbent that retains the target compound or the impurities, allowing for their separation. The retained compound can then be eluted with a suitable solvent. This technique is particularly useful for sample cleanup and concentration prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS). researchgate.net

The following table summarizes the primary purification techniques applicable to this compound.

Table 2: Purification and Isolation Techniques

| Technique | Principle of Separation | Applicability Notes | Source |

|---|---|---|---|

| Distillation | Difference in boiling points | Effective for volatile fluorinated compounds, separating them from non-volatile impurities. | General Principle |

| Column Chromatography | Differential adsorption onto a stationary phase based on polarity | Widely used for a range of fluorinated compounds. Can be challenging for low-boiling point products. nih.gov | nih.gov |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase | Useful for selective isolation of ketones from complex mixtures, often used for sample preparation. researchgate.net | researchgate.net |

Table of Compounds

Iii. Chemical Reactivity and Transformational Chemistry of 3,3,4,4,4 Pentafluorobutan 2 One

Nucleophilic and Electrophilic Reactions of the Ketone Moiety

The carbonyl group in 3,3,4,4,4-pentafluorobutan-2-one is the primary site for nucleophilic attack. The strong electron-withdrawing effect of the adjacent pentafluoroethyl group significantly enhances the partial positive charge on the carbonyl carbon, rendering it highly electrophilic. khanacademy.org Consequently, it readily undergoes nucleophilic addition reactions with a variety of nucleophiles. wikipedia.orgfiveable.melibretexts.orglibretexts.org This is a characteristic feature of fluorinated ketones, which are generally more reactive towards nucleophiles than their non-fluorinated counterparts. khanacademy.orglibretexts.org

The protons on the methyl group, which are alpha to the carbonyl, can be removed by a base to form an enolate. This enolate is a key intermediate in various reactions, acting as a carbon-based nucleophile. It can then react with a range of electrophiles in substitution reactions at the alpha-carbon. msu.edulibretexts.org

Reactivity of the Pentafluoroethyl Group

While the carbonyl group is the most reactive site, the pentafluoroethyl group can also participate in chemical transformations. A notable reaction is the selective monodefluorinative halogenation. This transformation can be achieved using an organophosphorus reagent, which facilitates the replacement of a single fluorine atom with a halogen like chlorine or bromine. nih.gov This process is believed to proceed through an interrupted Perkow-type reaction, highlighting a sophisticated method for C-F bond activation. nih.gov The presence of the highly electron-withdrawing α-trifluoromethyl group can stabilize the developing negative charge on the enolate-like intermediate, making the defluorination process faster for pentafluoroethyl ketones compared to trifluoromethyl ketones. nih.gov

Derivatization and Functionalization of this compound

The unique reactivity of this compound allows for its conversion into a variety of other functionalized molecules.

The formation of β-hydroxy ketones from this compound can be achieved through an aldol-type reaction. This involves the generation of an enolate from the ketone by treatment with a suitable base, followed by its reaction with an aldehyde or another ketone. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. The resulting β-hydroxy ketone is a versatile intermediate for further transformations.

The β-hydroxy ketones formed in the aldol (B89426) reaction can be subsequently reduced to the corresponding 1,3-diols. This reduction can be accomplished using various reducing agents. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.

This compound can be halogenated at the alpha-position of the methyl group. For instance, bromination can be achieved by treating the ketone with bromine, often in the presence of an acid or base catalyst, to yield 1-bromo-3,3,4,4,4-pentafluorobutan-2-one. orgsyn.orgprepchem.com Careful control of the reaction conditions is crucial to ensure selective monobromination and to avoid side reactions. orgsyn.org

As a ketone, this compound is a suitable substrate for olefination reactions such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. libretexts.orgorganic-chemistry.orgwikipedia.orglibretexts.orgopenstax.org These reactions are pivotal for the synthesis of alkenes from carbonyl compounds.

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide. openstax.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgyoutube.com The HWE reaction often offers several advantages over the traditional Wittig reaction, including the use of more reactive and less basic phosphonate carbanions, which can react efficiently with ketones. nrochemistry.comalfa-chemistry.com Another significant advantage is that the byproduct is a water-soluble phosphate (B84403) ester, which simplifies the purification of the final alkene product. alfa-chemistry.comorganic-chemistry.org The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com

The general scheme for the HWE reaction is as follows:

Deprotonation of a phosphonate ester to generate a stabilized carbanion. nrochemistry.com

Nucleophilic attack of the carbanion on the carbonyl carbon of this compound. wikipedia.org

Formation of an oxaphosphetane intermediate. nrochemistry.com

Elimination of a phosphate ester to yield the final alkene. wikipedia.org

Table of Reaction Outcomes for the HWE Reaction with this compound

| Phosphonate Reagent (R'-PO(OR'')₂) | Expected Alkene Product |

| Triethyl phosphonoacetate | Ethyl 3-(pentafluoroethyl)but-2-enoate |

| Diethyl (cyanomethyl)phosphonate | 3-(Pentafluoroethyl)but-2-enenitrile |

| Diethyl benzylphosphonate | 1-Phenyl-2-(pentafluoroethyl)prop-1-ene |

Dibromoalkenylations

A thorough review of available scientific literature and chemical databases reveals no specific information or published research on the dibromoalkenylation of this compound. Standard methods for the conversion of ketones to dibromoalkenes, such as the Corey-Fuchs reaction, typically involve aldehydes as starting materials. While the related compound, 1,1-dibromo-3,3,4,4,4-pentafluoro-2-butanone, is commercially available, its synthesis from this compound and its subsequent reactivity have not been described in the accessible literature. Therefore, the dibromoalkenylation of this compound remains an uncharacterized transformation.

Conjugation with Thiol-Reactive Probes (e.g., in ¹⁹F NMR studies)

While this compound itself is not directly used for conjugation with thiols, its α-brominated derivative, 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (BPFB) , serves as a reactive probe for labeling thiol-containing molecules, such as the tripeptide glutathione (B108866) and cysteine residues in proteins. This conjugation is particularly valuable in the field of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and dynamics.

The high sensitivity of the ¹⁹F nucleus and its large chemical shift range make it an excellent probe for monitoring subtle changes in the local molecular environment. The pentafluoroethyl group (-C₂F₅) in BPFB provides two distinct fluorine signals (for the -CF₂- and -CF₃ groups) that are highly sensitive to their surroundings.

The reaction proceeds via a nucleophilic substitution where the thiol group of a molecule like glutathione attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. This reaction is characteristic of α-haloketones, which are known to be reactive towards soft nucleophiles like thiols.

Detailed Research Findings:

A study comparing various thiol-reactive fluorinated probes demonstrated the utility of BPFB in assessing the polarity of the local environment through ¹⁹F NMR. In this research, BPFB was conjugated with the tripeptide glutathione. The ¹⁹F NMR chemical shifts of the resulting adduct were then measured in a series of methanol/water mixtures of varying polarity.

The key finding was that the chemical shifts of the fluorine nuclei in the BPFB-glutathione conjugate are sensitive to the solvent polarity. This sensitivity allows researchers to infer details about the local environment of the probe when it is attached to a biomolecule. For instance, a probe located in a hydrophobic pocket of a protein would exhibit a different chemical shift compared to one exposed to the aqueous solvent.

While the precise ¹⁹F NMR chemical shift values for the BPFB-glutathione adduct are dependent on the specific solvent environment and the reference standard used, the general principle of their environmental sensitivity is a cornerstone of their application as reporter probes.

Iv. Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3,3,4,4,4-Pentafluorobutan-2-one, offering unparalleled detail about its fluorine and proton environments.

¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and sharp signals. huji.ac.il The chemical shift of the fluorine nuclei in this compound is highly sensitive to the local electronic and magnetic environment. nih.govnih.gov This sensitivity allows for the differentiation of the two distinct fluorine environments: the -CF₂- group and the -CF₃ group.

Studies have been conducted to evaluate the chemical shift dispersion of various thiol-reactive trifluoromethyl probes, including a derivative of this compound (1-bromo-3,3,4,4,4-pentafluorobutan-2-one or BPFB), in solvent mixtures of varying polarities. nih.govnih.govresearchgate.net By conjugating these probes to the tripeptide glutathione (B108866) and analyzing the ¹⁹F NMR spectra in a series of methanol/water mixtures, researchers can assess the sensitivity of the ¹⁹F chemical shift to the polarity of the local environment. nih.govnih.govresearchgate.net While other probes like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) showed a greater range of chemical shifts with changing solvent polarity, these studies highlight the principle of using ¹⁹F NMR to probe local environments. nih.govnih.gov

Table 1: Representative ¹⁹F NMR Probes and their Studied Properties

| Probe Name | Abbreviation | Type of Study | Key Finding |

| 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | BPFB | Chemical shift sensitivity to solvent polarity | Exhibits sensitivity to the local dielectric and magnetic shielding environment. nih.govnih.govresearchgate.net |

| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | Chemical shift sensitivity to solvent polarity | Shows a significantly greater range of chemical shift as a function of solvent polarity compared to others. nih.govnih.gov |

| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | Chemical shift sensitivity to solvent polarity | Used as a comparison to evaluate the chemical shift dispersion of other probes. nih.govnih.govresearchgate.net |

The high sensitivity of the ¹⁹F chemical shift to its local environment makes fluorine-containing molecules like this compound valuable as reporter probes in studies of protein structure and dynamics. nih.govnih.gov By attaching a fluorinated tag to a specific site on a protein, researchers can use ¹⁹F NMR to monitor conformational changes in that region of the protein. nih.govnih.govresearchgate.net Changes in the protein's structure due to ligand binding, phosphorylation, or other modifications will alter the local environment of the fluorine probe, resulting in a change in its ¹⁹F NMR chemical shift. nih.govnih.gov This approach is particularly useful for studying large proteins or proteins that are difficult to crystallize, providing insights into their conformational states that might be inaccessible to other techniques. nih.govnih.gov

Density Functional Theory (DFT) calculations have become an indispensable tool for interpreting and predicting ¹⁹F NMR spectra. nih.govworktribe.comrsc.org By modeling the electronic structure of the molecule, DFT can be used to calculate theoretical ¹⁹F NMR chemical shifts. nih.govresearchgate.netresearchgate.net These calculations help in assigning the observed resonances to specific fluorine atoms within the molecule and provide a deeper understanding of the factors influencing the chemical shifts, such as solvent effects and conformational changes. nih.govresearchgate.net

For instance, DFT calculations using the B3LYP hybrid functional and the 6-31G(d,p) basis set have been used to confirm observed trends in chemical shift dispersion with solvent polarity for various trifluoromethyl probes. nih.govnih.gov More advanced methods, such as the ωB97XD/aug-cc-pvdz level of theory, have been recommended for their balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts. worktribe.comrsc.org These computational approaches are crucial for accurately modeling the complex interplay of factors that determine the precise ¹⁹F NMR chemical shifts. mdpi.com

While ¹⁹F NMR is central to characterizing the fluorinated portions of the molecule, ¹H and ¹³C NMR spectroscopy provide essential information for elucidating the complete structure of this compound. uobasrah.edu.iqresearchgate.net

The ¹H NMR spectrum would be expected to show a signal for the methyl (-CH₃) protons. The multiplicity of this signal would be influenced by coupling to the adjacent fluorine atoms on the C3 carbon. This heteronuclear coupling provides direct evidence for the connectivity between the methyl group and the fluorinated carbon chain. thermofisher.compg.edu.pl

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. Therefore, signals for the carbonyl carbon (C=O), the two fluorinated carbons (-CF₂- and the carbon of the -CF₃ group), and the methyl carbon (-CH₃) would be expected. The coupling between the carbon atoms and the directly attached fluorine atoms (¹³C-¹⁹F coupling) provides further structural confirmation and can be complex. pg.edu.plrsc.org

Mass Spectrometry Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for unambiguously determining the molecular formula of a compound. nih.govnih.gov For this compound (C₄H₃F₅O), the exact mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential compounds with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown fluorinated compounds in complex mixtures. nih.gov

Fragmentation Patterns and Structural Information

In mass spectrometry, a molecule is ionized and then breaks apart into charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to identify the compound and deduce its structure. chemguide.co.uk The molecular ion (M+) peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (162.06 g/mol ). nih.gov

The fragmentation of ketones is typically dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound (CH₃-CO-C₂F₅), there are two possible α-cleavage pathways:

Cleavage of the methyl group (CH₃): This break results in the loss of a methyl radical (•CH₃) and the formation of a pentafluoroacetyl cation ([C₂F₅CO]⁺).

Cleavage of the pentafluoroethyl group (C₂F₅): This break results in the loss of a pentafluoroethyl radical (•C₂F₅) and the formation of an acetyl cation ([CH₃CO]⁺).

The stability of the resulting cation determines the relative abundance of the fragment ions. libretexts.org The electron-withdrawing nature of the fluorine atoms stabilizes the [C₂F₅CO]⁺ ion, making it a prominent peak. The acetyl cation is also a common and stable fragment.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Origin |

|---|---|---|---|

| Molecular Ion | [CH₃COC₂F₅]⁺ | 162 | Ionization of the parent molecule |

| Pentafluoroacetyl cation | [C₂F₅CO]⁺ | 147 | α-cleavage, loss of •CH₃ |

| Pentafluoroethyl cation | [C₂F₅]⁺ | 119 | Loss of CO from [C₂F₅CO]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O). This peak is typically strong and sharp, appearing in the region of 1700-1800 cm⁻¹. The presence of electronegative fluorine atoms adjacent to the carbonyl group shifts this frequency to a higher wavenumber compared to non-fluorinated ketones like 2-butanone. nist.gov Additionally, the spectrum will show very strong absorption bands corresponding to the carbon-fluorine (C-F) bond stretches, typically found in the 1100-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital. msu.edumasterorganicchemistry.com The groups responsible for this absorption are known as chromophores. msu.eduvscht.cz In this compound, the carbonyl group (C=O) acts as the primary chromophore. It can undergo a weak, symmetry-forbidden n→π* (n-to-pi-star) transition, where a non-bonding electron (n) from the oxygen atom is excited to the antibonding π* orbital of the carbonyl group. This transition typically results in an absorption band in the near-ultraviolet region, around 270-300 nm.

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Wavenumber/Wavelength Range | Corresponding Bond/Transition |

|---|---|---|---|

| Infrared (IR) | Carbonyl Stretch | 1750-1780 cm⁻¹ (Predicted) | C=O |

| Infrared (IR) | Carbon-Fluorine Stretch | 1100-1400 cm⁻¹ | C-F |

Chromatographic Techniques for Purity and Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. wikipedia.org For a volatile compound like this compound, gas chromatography is the most common and effective method.

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposing. wikipedia.orgcbrnetechindex.com In GC, a sample is injected into a heated inlet, vaporized, and swept by a carrier gas (mobile phase), such as helium or nitrogen, through a column containing a stationary phase. Separation occurs as components interact differently with the stationary phase based on their boiling points and polarity.

For the analysis of fluorinated ketones, a low-to-mid-polarity column is often suitable. A common choice would be a fused silica (B1680970) capillary column coated with a stationary phase like 6%-cyanopropylphenyl-94%-dimethyl polysiloxane. nih.gov The retention time of this compound would be influenced by the column temperature, the flow rate of the carrier gas, and the specific properties of the stationary phase. Due to its fluorine content, it may exhibit unique retention behavior compared to non-fluorinated analogues. researchgate.net A variety of detectors can be used, including a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification (GC-MS). nih.gov

While GC is preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be adapted for the analysis of this compound. HPLC separates components in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. nih.gov

A reversed-phase HPLC (RP-HPLC) method would be the most likely approach. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comnih.gov An alternative stationary phase that offers different selectivity for fluorinated compounds is a pentafluorophenyl (PFP) or F5 column. sigmaaldrich.com The F5 phase can engage in dipole-dipole, π-π, and ion-exchange interactions in addition to hydrophobic interactions, providing enhanced separation for halogenated compounds. sigmaaldrich.com Detection is typically achieved using a UV detector set to the λmax of the compound's carbonyl chromophore.

Table 3: Common Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase | Detector |

|---|---|---|---|

| Gas Chromatography (GC) | 6% Cyanopropylphenyl Polysiloxane | Helium or Nitrogen | FID or MS |

V. Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the structural and dynamic properties of substances. nih.gov

While there are no specific MD simulation studies on 3,3,4,4,4-Pentafluorobutan-2-one, research on the structurally similar compound 1,1,1,3,3-pentafluorobutane (B1294926) provides some relevant insights. arxiv.orgresearchgate.net A study using the DREIDING force field investigated the thermodynamic and structural properties of bulk and confined 1,1,1,3,3-pentafluorobutane. arxiv.orgresearchgate.net The simulations explored the system's behavior over a wide range of densities and under confinement between graphene walls, identifying a gas-liquid transition. arxiv.orgresearchgate.net Such simulations can also be used to understand the behavior of fluorinated compounds in mixtures, as demonstrated in studies of hydrofluorocarbons with ionic liquids. nih.gov These studies show that MD simulations can predict properties like self-diffusivity and viscosity, although the accuracy may be influenced by factors such as polarizability. nih.govyoutube.com

Quantitative Structure-Activity Relationships (QSAR) for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are widely used in drug discovery and materials science.

For fluorinated compounds, QSAR studies are important for understanding how the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, influence biological activity. In the context of fluorinated ketones, research has been conducted to synthesize and evaluate their structure-activity relationships at specific biological targets, such as the GABA-B receptor. olemiss.edu The goal of such studies is to identify new molecules with potential therapeutic applications, for instance, in the treatment of substance use disorders. olemiss.edu By systematically modifying the structure of fluorinated ketones and measuring their biological activity, researchers can develop QSAR models that predict the activity of new, unsynthesized compounds. This approach helps to guide the design of more potent and selective molecules.

Vi. Advanced Applications and Research Frontiers of 3,3,4,4,4 Pentafluorobutan 2 One

Applications in Materials Science

The presence of the pentafluoroethyl group in 3,3,4,4,4-pentafluorobutan-2-one suggests its potential utility in the development of specialized fluorinated materials. Fluorine-containing compounds are known to confer unique properties such as thermal stability, chemical resistance, and low surface energy. man.ac.uk

Integration into Fluoropolymer Synthesis

Fluoropolymers are a critical class of materials valued for their high-performance characteristics. While direct research on the use of this compound as a monomer in polymerization is not widely documented, its structure is analogous to other fluorinated building blocks used in creating advanced polymers. One area of application is in the synthesis of side-chain fluorinated polymers (SCFPs), which consist of a non-fluorinated polymer backbone with fluorinated side chains. oecd.org The ketone group on this compound could be chemically modified, for example, through reduction to an alcohol or conversion to an alkene, to create a reactive monomer. This monomer could then be integrated into polymer backbones like acrylates or silicones, thereby imparting the desirable properties of the fluoroalkyl group, such as hydrophobicity and oleophobicity, to the final material.

Development of Functional Materials

The synthesis of functional materials with tailored surface properties is another promising frontier. Fluorinated compounds are essential in creating water- and grease-repellent surfaces. man.ac.uk Research into fluorinated ketones and their derivatives shows they can be used to prepare new functional monomers for creating recyclable fluorinated polymers or for modifying surfaces like graphene to produce fluorographene. man.ac.uk The reactivity of the ketone in this compound allows it to be grafted onto the surface of a substrate. Such a modification could create a low-energy surface with non-stick and water-repellent properties, useful for applications ranging from protective coatings to microfluidic devices.

Contributions to Medicinal Chemistry and Drug Discovery

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery. acs.orgresearchgate.net Fluorinated building blocks are sought after for their ability to fine-tune the biological and physicochemical properties of drug candidates. researchgate.net this compound represents a valuable scaffold in this context, offering a combination of a reactive ketone handle and a lipophilic, metabolically stable pentafluoroethyl group.

As a Building Block for Fluorinated Pharmaceuticals

Small, fluorinated molecules are crucial starting materials for synthesizing more complex pharmaceutical agents. The preparation of new fluorinated molecules is desirable because fluorine is known to alter bioactivity and other physicochemical properties. scispace.com this compound can serve as a versatile building block. Its ketone group can undergo a wide range of chemical transformations—such as reductive amination, aldol (B89426) condensation, or Grignard reactions—to build larger, more complex molecular architectures. The attached pentafluoroethyl group is carried through these synthetic steps, allowing for the creation of novel fluorinated drug candidates that can be evaluated for various therapeutic targets.

Role in Modulating Physicochemical Properties (e.g., Lipophilicity)

Optimizing a drug's physicochemical profile is a critical step in its development, with lipophilicity being a key parameter that influences its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov The introduction of fluorine can significantly alter these properties. acs.org While the effect of fluorination on lipophilicity can be complex, the substitution of hydrogen with fluorine often increases metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. researchgate.net The pentafluoroethyl group in this compound can confer increased lipophilicity and metabolic stability to a parent molecule. acs.org This modulation is crucial for enhancing a drug's half-life and bioavailability.

Table 1: Impact of Fluorination on Key Physicochemical Properties in Drug Discovery

| Property | Effect of Fluorination | Rationale and Importance |

|---|---|---|

| Lipophilicity | Can increase or decrease, depending on the molecular context. The pentafluoroethyl group generally increases lipophilicity. acs.org | Influences membrane permeability, solubility, and plasma protein binding, which are critical for a drug's ADME profile. nih.gov |

| Metabolic Stability | Generally increases. | The carbon-fluorine bond is very strong and resistant to cleavage, preventing metabolic oxidation at that site. researchgate.net |

| Binding Affinity | Can increase. | Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme or receptor targets. |

| Acidity/Basicity (pKa) | Can significantly alter the pKa of nearby functional groups. | Modifying pKa affects a molecule's ionization state at physiological pH, which impacts its solubility, permeability, and target binding. |

Design of Enzyme Inhibitors

Fluoroketones have emerged as a potent class of inhibitors for various hydrolytic enzymes, including proteases and esterases. nih.govacs.org The strong electron-withdrawing nature of the fluorine atoms makes the ketone's carbonyl carbon highly electrophilic. acs.org This enhanced reactivity facilitates the formation of a stable, reversible covalent bond (a hemiketal) with nucleophilic residues, such as serine, in the active site of an enzyme. nih.gov This mechanism mimics the transition state of substrate hydrolysis, leading to potent enzyme inhibition. nih.gov

Research has demonstrated that peptidyl fluoroketones can act as powerful inhibitors of serine proteases like human leukocyte elastase. nih.gov Furthermore, other studies have identified ligands containing a trifluoromethyl or pentafluoroethyl ketone as potent and selective inhibitors of group VIA Ca²⁺-independent phospholipase A₂ (iPLA₂), highlighting their potential as new pharmaceutical agents. acs.org Although this compound itself has not been extensively studied as an inhibitor, its chemical structure is archetypal of this class of compounds, making it and its derivatives promising candidates for the design of novel enzyme inhibitors.

Table 2: Examples of Fluoroketones as Enzyme Inhibitors

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action | Significance |

|---|---|---|---|

| Acetylcholine analogue fluoroketones | Acetylcholinesterase | Formation of a stable hemiketal with the active-site serine. nih.gov | Up to 100,000 times more potent than corresponding methyl ketones. nih.gov |

| Peptidyl fluoroketones | Serine Proteases (e.g., Human Leukocyte Elastase, α-Lytic Protease) | Mimics the tetrahedral intermediate of peptide hydrolysis. nih.gov | Inhibition constant (Ki) can be dramatically improved by extending the peptide chain. nih.gov |

| Fatty acyl trifluoromethyl ketones | Group VIA Ca²⁺-independent Phospholipase A₂ (GVIA iPLA₂) | Binds to the active site, mimicking the natural phospholipid substrate. acs.org | Identified as promising and selective inhibitors for a key enzyme in inflammatory processes. acs.org |

Synthesis of Bioactive Molecules

The incorporation of fluorine and fluorinated motifs into organic molecules has become a cornerstone in the development of pharmaceuticals and agrochemicals, often leading to enhanced metabolic stability, bioavailability, and binding affinity. researchgate.netnih.gov While direct examples of the synthesis of currently marketed bioactive molecules using this compound are not extensively documented in readily available literature, its potential as a precursor for such compounds is significant. The pentafluoroethyl group can be strategically introduced into a target molecule to modulate its biological properties.

The double bond and electron-withdrawing fluorine atoms make related fluorinated compounds versatile intermediates in the synthesis of various fluorinated pharmaceuticals and agrochemicals. smolecule.com The development of synthetic methods utilizing fluorinated building blocks is a key focus in medicinal chemistry. For instance, fluorinated phenylalanines have shown considerable industrial and pharmaceutical applications as potential enzyme inhibitors and therapeutic agents. nih.gov The synthesis of such complex molecules often relies on the availability of unique fluorinated starting materials.

Table 1: Potential Applications of this compound in Bioactive Molecule Synthesis

| Bioactive Compound Class | Potential Role of this compound | Anticipated Benefit of Fluorine Incorporation |

| Enzyme Inhibitors | Introduction of the pentafluoroethyl group to enhance binding to the active site. | Increased binding affinity and metabolic stability. |

| Agrochemicals | Incorporation into pesticide or herbicide structures. | Enhanced efficacy and altered environmental persistence. researchgate.netnih.gov |

| Fluorinated Amino Acids | As a starting material for the synthesis of novel fluorinated amino acids. | Modulation of peptide and protein structure and function. nih.gov |

Catalysis and Organic Synthesis

The unique electronic nature of this compound makes it a subject of interest in the development of new catalytic processes and synthetic methodologies.

Asymmetric Catalysis with Fluorinated Building Blocks

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. The use of fluorinated building blocks in asymmetric reactions can lead to the formation of chiral molecules with unique properties. While specific examples detailing the use of this compound in asymmetric catalysis are still emerging, the general principles of using fluorinated substrates in such reactions are well-established. For example, asymmetric aldol reactions, which are fundamental carbon-carbon bond-forming reactions, have been successfully carried out with various activated ketones. nih.govillinois.edu The electron-withdrawing nature of the pentafluoroethyl group in this compound can influence the stereochemical outcome of such reactions.

Enolate Chemistry and Fluorinated Enolates

The enolate chemistry of ketones is a cornerstone of organic synthesis, providing a powerful method for forming new carbon-carbon bonds. fiveable.memasterorganicchemistry.com The formation and reactivity of enolates derived from fluorinated ketones like this compound exhibit distinct characteristics compared to their non-fluorinated counterparts.

The acidic nature of the α-protons in this compound facilitates enolate formation under basic conditions. masterorganicchemistry.com These fluorinated enolates are versatile nucleophiles that can participate in a variety of reactions, including aldol additions and Michael additions. fiveable.memdpi.commasterorganicchemistry.comnih.govrsc.orgnih.gov

Key Reactions of Fluorinated Enolates:

Aldol Reactions: The enolate of this compound can react with aldehydes and ketones to form β-hydroxy carbonyl compounds. pressbooks.publibretexts.orgmasterorganicchemistry.com These products can be valuable intermediates in the synthesis of more complex molecules. The stereoselectivity of these reactions is an active area of research.

Michael Additions: Fluorinated enolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a process known as the Michael reaction. mdpi.commasterorganicchemistry.comnih.govrsc.orgnih.gov This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds.

Alkylation: The enolate can be alkylated with alkyl halides, although this can be challenging due to the potential for O-alkylation versus C-alkylation. mnstate.edu

The reactivity of the enolate can be influenced by the choice of base, solvent, and reaction temperature, allowing for control over the regioselectivity and stereoselectivity of the reaction. bham.ac.uk

Table 2: Comparison of Enolate Reactivity

| Property | Non-fluorinated Ketone Enolate | Enolate of this compound |

| Acidity of α-protons | Less acidic | More acidic due to the inductive effect of fluorine atoms. |

| Nucleophilicity | Strong nucleophile | Nucleophilicity can be modulated by the fluorine atoms. |

| Reaction Scope | Wide range of classical enolate reactions. fiveable.memasterorganicchemistry.com | Participates in aldol, Michael, and other additions; reactivity can be tuned. |

Emerging Research Directions

The future research on this compound is poised to expand into several exciting areas:

Defluorinative Functionalization: A promising area of research involves the selective activation and replacement of carbon-fluorine bonds in perfluoroalkyl ketones. nih.gov This "defluorinative functionalization" would allow for the transformation of the robust pentafluoroethyl group into other functional groups, dramatically increasing the synthetic utility of this ketone.

Computational Studies: Computational chemistry will play a crucial role in predicting the reactivity and stereochemical outcomes of reactions involving this compound. researchgate.netmdpi.com Theoretical calculations can provide valuable insights into reaction mechanisms and help in the design of new catalysts and reactions.

Materials Science: The unique properties of fluorinated compounds suggest potential applications in materials science. smolecule.com Research may explore the incorporation of this compound or its derivatives into polymers or other materials to impart specific properties such as thermal stability, chemical resistance, or altered surface characteristics.

Development of Novel Catalytic Systems: The development of new chiral catalysts specifically designed to control the stereochemistry of reactions involving this compound is a significant research frontier. This could unlock the full potential of this building block in asymmetric synthesis.

Vii. Safety, Handling, and Environmental Considerations in Academic Research

Laboratory Safety Protocols for Fluorinated Ketones

Working with fluorinated ketones requires strict adherence to established laboratory safety protocols to mitigate risks. These protocols are designed to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE) Requirements

Appropriate personal protective equipment is the first line of defense against chemical exposure. When handling fluorinated ketones, the following PPE is essential:

Gloves : Chemical-resistant gloves are mandatory. Materials such as neoprene or nitrile are often recommended for handling fluorine-containing compounds. numberanalytics.com It is crucial to select gloves with adequate thickness (at least 0.5 mm) and to inspect them for any signs of degradation before use. numberanalytics.com

Eye Protection : Chemical splash goggles that provide a tight seal around the eyes are required to prevent contact with vapors and splashes. numberanalytics.com For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. numberanalytics.com

Protective Clothing : A lab coat or other protective clothing that covers the skin, including long sleeves and pants, must be worn. numberanalytics.com This prevents accidental skin contact with the chemical.

Respiratory Protection : In situations where ventilation is insufficient to control vapor concentrations, or during emergency situations, a respirator with a filter specifically designed for organic vapors and acid gases may be necessary. numberanalytics.comsynquestlabs.com The use of respirators requires proper training and fit-testing. princeton.edu

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant (e.g., Neoprene, Nitrile), minimum 0.5mm thickness | Prevents skin contact with corrosive and toxic compounds. |

| Eye Protection | Snug-fitting chemical splash goggles; face shield for splash risk | Protects eyes and face from vapors and accidental splashes. |

| Clothing | Long-sleeved lab coat, long pants | Minimizes skin exposure. |

| Respirator | Air-purifying respirator with appropriate cartridges (organic vapor/acid gas) | Protects against inhalation of harmful vapors in low ventilation areas. |

Fume Hood Usage and Ventilation

Due to their volatility and potential toxicity, all work with 3,3,4,4,4-Pentafluorobutan-2-one and other fluorinated ketones should be conducted within a properly functioning chemical fume hood. synquestlabs.compurdue.edu

Proper Fume Hood Function : A fume hood should have an average face velocity of at least 100 feet per minute (fpm) to effectively capture vapors. berkeley.edu The performance of the fume hood should be regularly monitored and certified. berkeley.edu

Work Practices : All chemical manipulations should be performed at least six inches inside the hood to ensure containment. berkeley.edu The sash should be kept as low as possible to maximize protection while allowing for comfortable work. berkeley.edu

Ventilation Systems : Laboratories using these compounds should have a dedicated, well-ventilated area with a separate ventilation system designed to handle corrosive and toxic fumes. numberanalytics.com The system should provide a sufficient number of air changes per hour to prevent the accumulation of hazardous vapors. numberanalytics.com

Spill Response Procedures

In the event of a spill, a prompt and appropriate response is crucial to minimize hazards.

Alerting Personnel : Immediately alert others in the laboratory and the supervisor. usda.govcornell.edu

Evacuation : If the spill is large or involves a highly volatile material, evacuate the immediate area. synquestlabs.comcornell.edu

Spill Kits : Laboratories must be equipped with appropriate spill kits. For fluorinated compounds, this should include absorbent materials that are compatible with the chemical. Note that some common absorbents may not be suitable for hydrofluoric acid, which can be a byproduct of fluorinated ketone decomposition. princeton.eduusda.gov Specialized absorbents like Powersorb® are recommended for spills involving hydrofluoric acid. princeton.eduusda.gov

Cleanup : For small, manageable spills, trained personnel wearing appropriate PPE can proceed with cleanup. cornell.edu The spill should be contained by diking with absorbent material, working from the outside in to prevent spreading. acs.org The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal. synquestlabs.comprinceton.edu

Decontamination : After the spill is cleaned up, the area and any affected equipment must be decontaminated with a mild detergent and water, if appropriate. usda.gov

Emergency Procedures and Equipment

Preparedness for emergencies is a critical component of laboratory safety.

Emergency Showers and Eyewash Stations : These must be readily accessible in the immediate vicinity of any potential exposure. synquestlabs.comsynquestlabs.com In case of skin or eye contact, the affected area should be flushed with copious amounts of water for at least 15 minutes. purdue.edu

First Aid : For skin contact with fluorine compounds, after flushing with water, it is often recommended to apply a 2.5% calcium gluconate gel to the affected area to neutralize absorbed fluoride (B91410) ions. purdue.edu Immediate medical attention is necessary in all cases of significant exposure. purdue.edu

Fire Safety : While this compound itself is not combustible, containers may rupture if heated in a fire, and thermal decomposition can generate hazardous substances like hydrogen fluoride and carbon oxides. synquestlabs.comapolloscientific.co.uk Use extinguishing media suitable for the surrounding fire. apolloscientific.co.uk Firefighters should wear gas-tight chemical protective clothing and self-contained breathing apparatus. synquestlabs.com

Responsible Chemical Waste Management and Disposal

Proper management and disposal of chemical waste are essential to protect human health and the environment. nih.gov

Classification of Fluorinated Waste

Waste containing this compound and other fluorinated ketones is classified as hazardous waste due to its chemical properties and potential environmental impact.

Halogenated Organic Waste : These compounds fall under the category of halogenated organic waste. ub.eduub.edu Regulations often stipulate that organic products containing more than 2% of any halogen are to be classified as halogenated waste. ub.edu

Waste Codes : Specific waste codes, such as those designated by the Environmental Protection Agency (EPA) in the United States (e.g., "F-listed" wastes for spent solvents), must be used for proper identification and tracking. epa.govumd.edu For example, spent halogenated solvents like chlorinated fluorocarbons are included in the F001 list. umd.edu

Segregation : It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions. temple.edu Halogenated waste should also be kept separate from other waste categories such as acids, bases, and oxidizers. temple.edu

| Waste Category | Description | Examples | Disposal Considerations |

| Halogenated Solvents | Liquid organic waste containing >2% halogens. | This compound, Chloroform, Methylene chloride | Collect in designated, labeled, sealed containers. Do not mix with non-halogenated waste. |

| Halogenated Organic Solids | Solid waste containing >2% halogens. | Contaminated lab materials (e.g., gloves, absorbent pads) | Collect in designated, labeled, sealed containers. |

| Aqueous Fluorinated Waste | Water-based solutions containing dissolved fluorinated compounds. | Quenched reaction mixtures, aqueous washes | May require neutralization or precipitation of fluoride ions before disposal. |

The responsible management of fluorinated ketone waste involves several potential strategies, including neutralization of acidic components, precipitation of fluoride ions, and high-temperature incineration by a licensed hazardous waste disposal facility. numberanalytics.comnumberanalytics.comtandfonline.com The high thermal stability of some fluorinated compounds can make incineration challenging, requiring specialized facilities. tandfonline.com

Environmentally Sound Disposal Practices

In academic research, the disposal of chemical waste, including fluorinated compounds like this compound, is a critical aspect of laboratory safety and environmental responsibility. collierschools.com The primary principle is that the properties of all chemicals must be thoroughly understood before any disposal method is considered. collierschools.com For many common laboratory chemicals, established disposal methods exist; however, specialized compounds often require consultation with hazardous waste disposal professionals. collierschools.com

In general, laboratory chemical waste is categorized for disposal based on its chemical properties. For instance, volatile organic compounds such as certain alcohols, ketones, and esters may have specific disposal protocols. collierschools.com It is imperative to collect all waste solutions from a laboratory activity in a designated and properly labeled container. collierschools.com These containers should be sealed tightly to prevent leakage or reaction with the air, especially for highly toxic, volatile, or reactive chemicals. unc.edu For mixtures that may generate gas pressure, vented caps (B75204) can be used initially, followed by secure sealing once reactions are complete. unc.edu

University and institutional Environmental Health and Safety (EHS) offices provide specific guidelines for chemical waste disposal. bsu.educornell.edu These guidelines often prohibit the drain disposal of certain chemical classes, including halogenated hydrocarbons and flammable liquids with low flashpoints. cornell.edu Any chemical not explicitly on an approved list for drain disposal must be managed as hazardous waste. metu.edu.tr It is the responsibility of each researcher to ensure that the chemical waste they generate is disposed of in accordance with institutional and regulatory requirements. cornell.edu

Table 1: General Guidelines for Laboratory Chemical Waste Disposal

| Waste Category | General Disposal Practice | Important Considerations |

| Halogenated Organic Compounds | Collection in designated, sealed hazardous waste containers. | Prohibited from drain disposal. cornell.edu Must be handled by a licensed hazardous waste company. |

| Volatile Organic Compounds | Collection in designated, sealed hazardous waste containers. | Disposal methods vary by specific compound and local regulations. collierschools.com |

| Acids and Bases | Neutralization to a pH between 5.5 and 9.5 before drain disposal, if permitted. | Must be done with caution, often in an ice bath, and followed by copious amounts of water. metu.edu.tr |

| Solid Chemical Waste | Collection in designated solid waste containers. | Insoluble materials that could clog drains are prohibited from sewer disposal. vumc.org |

This table provides general guidance. Always consult your institution's specific EHS protocols.

Environmental Impact Assessment in Research

The environmental impact of chemical research extends beyond the immediate confines of the laboratory. A comprehensive assessment involves considering the entire lifecycle of the chemicals used, from their synthesis to their ultimate disposal. nih.gov

Life Cycle Assessment (LCA) in Chemical Synthesis

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the potential environmental and human health impacts of a product or process throughout its entire life cycle. nih.gov This "cradle-to-gate" or "cradle-to-grave" approach is increasingly being applied to chemical synthesis, including the production of pharmaceuticals and other fine chemicals. researchgate.net

For fluorochemicals, LCA is particularly important due to the energy-intensive processes often involved in their synthesis and their potential persistence in the environment. cityu.edu.hknih.gov An LCA of a chemical synthesis process would typically quantify resource use (e.g., raw materials, energy) and emissions to air, water, and soil at each stage. nih.gov The results of an LCA can help identify the main sources of environmental impact and inform decisions on how to improve the sustainability of a synthesis route. researchgate.net However, a significant challenge in conducting LCAs for novel or specialized chemicals is the lack of publicly available life cycle inventory (LCI) data. cityu.edu.hkoecd.org In such cases, researchers may need to model the production process based on known chemistry and make assumptions, which introduces uncertainty into the assessment. cityu.edu.hk

A framework has been proposed to characterize per- and polyfluoroalkyl substances (PFAS) within LCAs, which includes accounting for their transformation into persistent terminal degradation products. nih.gov This highlights the need for a comprehensive understanding of a chemical's fate and transport in the environment to accurately assess its long-term impact.

Table 2: Key Stages in a Life Cycle Assessment of Chemical Synthesis

| Stage | Description | Key Data Points |

| Raw Material Acquisition | Extraction and processing of raw materials needed for the synthesis. | Energy consumption, water use, land use, emissions from extraction and processing. |

| Chemical Manufacturing | The synthesis process itself, including all reactions and purification steps. | Energy and solvent consumption, waste generation, emissions to air and water. researchgate.net |

| Use Phase | The application of the chemical in research or other products. | Potential for release to the environment during use. |

| End-of-Life | Disposal or recycling of the chemical and any products containing it. | Emissions from waste treatment processes, potential for long-term environmental contamination. fluoropolymers.eu |

Minimizing Environmental Footprint of Research Processes

Academic researchers can take several steps to minimize the environmental footprint of their work. These efforts align with the principles of green chemistry and sustainable science.

One key area is the careful selection of chemicals and synthetic routes. Whenever possible, researchers should opt for less hazardous and more environmentally benign alternatives. researchgate.net The incorporation of fluorine into molecules can impart unique and desirable properties, but it is also associated with potential environmental concerns. nih.govresearchgate.net Therefore, the decision to use fluorinated compounds should be made with a clear understanding of their potential impacts.